molecular formula C28H25NO5 B2410946 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-31-3

8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2410946
CAS No.: 866808-31-3
M. Wt: 455.51
InChI Key: BCVPXSYUMDTELF-UHFFFAOYSA-N
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Description

8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-17-7-8-20(11-18(17)2)27(30)23-16-29(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)31/h4-8,11-14,16H,9-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVPXSYUMDTELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and dioxino-containing molecules. Examples are:

Uniqueness

What sets 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , with CAS Number 866808-31-3 , is a complex organic molecule belonging to the class of substituted quinolines. This compound is characterized by its unique structure that includes a quinoline backbone fused with a dioxole ring and various aromatic substituents. Its molecular formula is C28H25NO5C_{28}H_{25}NO_5 with a molecular weight of approximately 455.50 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods may include:

  • Formation of the Quinoline Core : This can be achieved through condensation reactions involving isatin derivatives and aryl methyl ketones.
  • Introduction of Substituents : The benzoyl and methoxy groups are introduced via Friedel-Crafts acylation and alkylation reactions under controlled conditions .

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities including:

  • Anticancer Properties : Studies suggest that modifications on the quinoline core can enhance anticancer activity. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro and in vivo .
  • Antimicrobial Activity : Similar quinoline derivatives have shown effectiveness against a range of bacterial and fungal pathogens.

Case Studies

  • Anticancer Activity :
    • A study tested the efficacy of related quinoline derivatives against human breast cancer cells (MCF-7). Results indicated that certain structural modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .
  • Anti-inflammatory Mechanism :
    • In a model of acute inflammation induced by carrageenan in rats, compounds structurally related to the target compound showed a significant reduction in paw edema compared to untreated groups. This suggests potential for therapeutic use in inflammatory diseases .

Research Findings

A summary of relevant research findings on the biological activity of similar compounds is presented below:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MCF-7 cells; IC50 values ranged from 10-20 µM
Anti-inflammatory EffectsReduced paw edema by 50% in rat models; comparable to standard NSAIDs
Antimicrobial ActivityEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL

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